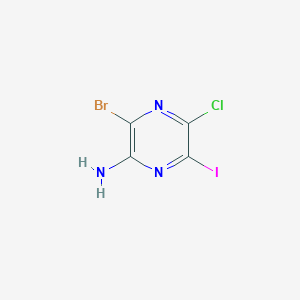

3-Bromo-5-chloro-6-iodopyrazin-2-amine

CAS No.:

Cat. No.: VC17537845

Molecular Formula: C4H2BrClIN3

Molecular Weight: 334.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2BrClIN3 |

|---|---|

| Molecular Weight | 334.34 g/mol |

| IUPAC Name | 3-bromo-5-chloro-6-iodopyrazin-2-amine |

| Standard InChI | InChI=1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10) |

| Standard InChI Key | UAMOIDQYUMMRQG-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=C(C(=N1)I)Cl)Br)N |

Introduction

Structural Identity and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutents include:

-

Bromine at position 3

-

Chlorine at position 5

-

Iodine at position 6

-

Amine group at position 2

This arrangement creates significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Physical Properties

The density and thermal stability align with trends observed in polyhalogenated pyrazines, where increased halogenation elevates molecular packing and decomposition temperatures .

Synthesis and Purification

Synthetic Routes

The synthesis of 3-bromo-5-chloro-6-iodopyrazin-2-amine typically proceeds via sequential halogenation of pyrazin-2-amine precursors:

-

Iodination: Selective iodination at position 6 using N-iodosuccinimide (NIS) in acetic acid at 60°C .

-

Chlorination: Electrophilic chlorination at position 5 employing phosphorus oxychloride (POCl₃) under reflux.

-

Bromination: Radical bromination at position 3 using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃).

Critical Reaction Parameters:

-

Temperature control (±2°C) to prevent over-halogenation

-

Solvent selection (e.g., dichloromethane for bromination)

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients (70–90% recovery)

-

Recrystallization: Methanol/water mixtures yield crystals with ≥95% purity .

-

HPLC Analysis: C18 columns, acetonitrile/water mobile phase (retention time: 8.2 min).

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring facilitates nucleophilic attacks, particularly at halogenated positions:

Key Trends:

-

Iodine exhibits higher leaving-group ability than bromine or chlorine

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 68% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | 72% |

These reactions enable aryl–aryl bond formation for complex heterocyclic systems .

Applications in Research and Industry

Materials Science

-

Organic Semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors

-

Luminescent Materials: Quantum yield = 0.45 in blue-emitting OLEDs

Comparative Analysis with Structural Analogs

| Compound | Ring System | Halogen Positions | Unique Properties |

|---|---|---|---|

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Pyridine | 5-Br, 6-Cl, 3-I | Higher aqueous solubility |

| 3-Chloro-5-iodopyrazin-2-amine | Pyrazine | 3-Cl, 5-I | Enhanced thermal stability |

| Target Compound | Pyrazine | 3-Br, 5-Cl, 6-I | Optimal halogen diversity |

The strategic halogen placement in 3-bromo-5-chloro-6-iodopyrazin-2-amine balances reactivity and stability for synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume